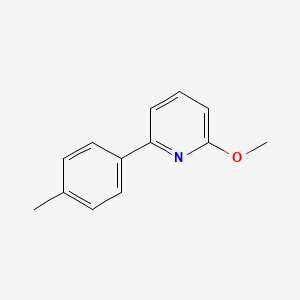

2-Methoxy-6-(p-tolyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

In organic chemistry, pyridine and its derivatives are indispensable tools. nih.govnumberanalytics.com The nitrogen atom in the pyridine ring imparts a dipole moment and influences its reactivity, making it susceptible to various chemical transformations. nih.govnumberanalytics.com This reactivity allows for the synthesis of a diverse range of functionalized pyridine compounds. nih.gov Pyridine's structure is isoelectronic with benzene (B151609), yet the presence of the nitrogen atom makes it more polar and a weak base. fiveable.me This distinction is crucial in synthetic strategies, where pyridines can act as nucleophiles. fiveable.me The functionalization of pyridine rings, particularly through methods like the Minisci reaction, allows for the introduction of various substituents, further expanding their synthetic utility. unimi.it

Prevalence of Pyridine Moieties in Natural Products and Biologically Active Molecules

The pyridine scaffold is a recurring theme in the molecular architecture of numerous naturally occurring and biologically active compounds. rsc.orgdovepress.comlifechemicals.com Its presence is fundamental to the function of many essential biomolecules. researchgate.net

Key vitamins and coenzymes are built upon the pyridine framework. Niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6) are prime examples. nih.govresearchgate.netrsc.org Pyridoxine and its related forms, such as pyridoxal (B1214274) and pyridoxamine, are collectively known as vitamin B6. britannica.com The biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is crucial for the function of over 100 enzymes involved in essential metabolic processes, including amino acid metabolism and neurotransmitter synthesis. nih.govoregonstate.edulibretexts.org Niacin is a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for redox reactions in cellular metabolism. rsc.orgfiveable.medovepress.com

Many alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, feature a pyridine ring. nih.govrsc.org A well-known example is nicotine, found in the tobacco plant. nih.gov Other pyridine-containing alkaloids include trigonelline (B31793) and anabasine. dovepress.comnih.gov

Role of Pyridine-Based Compounds in Drug Discovery and Medicinal Chemistry

The pyridine motif is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a significant number of pharmaceuticals. rsc.orgrsc.orgnih.gov Its ability to improve properties like metabolic stability, permeability, and potency makes it an attractive component in drug design. dovepress.comnih.gov The versatility of the pyridine ring allows it to serve as a bioisostere for other functional groups, enabling chemists to fine-tune the pharmacological profiles of drug candidates. nih.govmdpi.com

A substantial number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a pyridine ring. dovepress.comnih.govrsc.org Analysis of FDA-approved drugs between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest category being anticancer agents. nih.govnih.gov Examples of such drugs span a wide range of therapeutic areas and include well-known medications like Isoniazid (antitubercular), Omeprazole (antiulcer), and Abiraterone (anticancer). nih.govresearchgate.netresearchgate.net

Pyridine derivatives have demonstrated a broad spectrum of therapeutic activities. openaccessjournals.comwisdomlib.orgresearchgate.netnih.gov They are investigated for their potential as:

Anticancer agents: A significant portion of pyridine-containing drugs approved by the FDA are for cancer treatment. nih.govnih.govbohrium.com These compounds can act through various mechanisms, such as inhibiting kinases or other enzymes crucial for cancer cell proliferation. ijpsonline.comsemanticscholar.orgnih.govresearchgate.netnih.gov

Antimicrobial agents: Pyridine compounds have shown potent activity against a wide range of bacteria and fungi. openaccessjournals.comnih.govmdpi.comresearchgate.netmdpi.comijpras.com They can disrupt essential microbial processes, offering potential solutions to the growing problem of antibiotic resistance. openaccessjournals.comnih.gov

Antiviral agents: Certain pyridine derivatives interfere with viral replication cycles or protein synthesis, showing promise in the development of new antiviral therapies. openaccessjournals.comrsc.orgnih.govingentaconnect.com

Anti-inflammatory agents: The anti-inflammatory properties of some pyridine derivatives are also an active area of research. wisdomlib.org

2-Methoxy-6-(p-tolyl)pyridine: A Specific Derivative

While the broader family of pyridine compounds is extensively studied, specific derivatives like this compound are subjects of more focused research.

Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 199.253 g/mol cymitquimica.com |

| Purity | 95.0% cymitquimica.com |

| InChI Key | ZBVRAXSEDWSMAN-UHFFFAOYSA-N cymitquimica.com |

| Table 1. Chemical Properties of this compound. |

Research and Applications of this compound

Research into this compound is often part of broader investigations into substituted pyridines. The synthesis of such compounds can involve cross-coupling reactions. For instance, related structures are synthesized using methods like the Sonagashira cross-coupling reaction. mdpi.com The presence of both a methoxy (B1213986) and a tolyl group on the pyridine ring influences its electronic and steric properties, which in turn can affect its biological activity and potential applications. For example, a related compound, 6-(5-Chloro-2-methoxy-phenyl)-N2-p-tolyl-pyridine-2,4-diamine, has been studied for its potential biological activities. ontosight.ai The specific arrangement of substituents on the pyridine ring is crucial for its interaction with biological targets. nih.gov

Influence on Pharmacological Characteristics (e.g., weak basicity, aqueous solubility, cellular permeability)

The incorporation of a pyridine ring into a molecule can significantly modify its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This influence stems from several key physicochemical characteristics of the pyridine nucleus.

Weak Basicity and Aqueous Solubility: The nitrogen atom in the pyridine ring has a lone pair of electrons that is not part of the aromatic π-system, which gives the molecule weak basicity (pKa of pyridine is ~5.2). pharmablock.comnih.gov This basicity allows the pyridine moiety to form salts with acids, which can be a crucial factor for improving the aqueous solubility of drug candidates—a common challenge in drug development. mdpi.comnih.gov Enhanced solubility can lead to better bioavailability.

Hydrogen Bonding and Protein Binding: The nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction for drug-target binding. nih.govresearchgate.net This ability to form hydrogen bonds can enhance the potency and selectivity of a drug for its target receptor or enzyme. nih.gov Furthermore, the introduction of a pyridine ring can resolve issues with protein binding, as demonstrated in the development of certain allosteric modulators where an additional pyridine ring improved protein binding affinity by 35-fold. nih.gov

Cellular Permeability and Metabolic Stability: Replacing a phenyl ring with a pyridine ring, a strategy known as "phenyl-pyridyl switch," can have a profound impact on cellular permeability and metabolic stability. pharmablock.com For example, the substitution of a phenyl group with pyridine in one series of kinase inhibitors led to a potent compound, while in another case, it improved metabolic stability 160-fold. dovepress.com In another instance, a pyridine-containing modulator showed a 190-fold increase in cellular permeability compared to its phenyl counterpart. nih.govdovepress.com This is partly because pyridine's lower chemical hardness compared to benzene suggests greater flexibility for interactions within a receptor. nih.gov

| Pharmacological Influence | Effect of Pyridine Scaffold | Supporting Evidence |

| Aqueous Solubility | The weak basicity of the pyridine nitrogen allows for salt formation, generally improving water solubility. nih.govmdpi.comnih.gov | Used to enhance the solubility of various drug candidates. mdpi.comnih.gov |

| Cellular Permeability | Can significantly enhance membrane permeability. nih.govdovepress.com | A pyridine-containing modulator showed a 190-fold increase in cellular permeability over its phenyl analog. nih.govdovepress.com |

| Metabolic Stability | Can block sites of metabolism, leading to improved stability. pharmablock.comdovepress.com | A 160-fold improvement in metabolic stability was observed after a phenyl-to-pyridine switch in an inhibitor. dovepress.com |

| Target Binding/Potency | The nitrogen atom acts as a hydrogen bond acceptor, potentially increasing binding affinity and potency. nih.govpharmablock.com | Replacement of a phenyl ring with pyridine resulted in a >500-fold improvement in potency for a Cdc7 inhibitor. nih.gov |

Overview of Substituted Pyridines and their Diverse Applications

The versatility of the pyridine scaffold is demonstrated by the broad spectrum of biological activities exhibited by its substituted derivatives. nih.gov The ease of functionalizing the pyridine ring allows medicinal chemists to fine-tune molecules for specific therapeutic targets. nih.gov Consequently, pyridine-containing compounds are utilized in a wide array of clinical applications.

Substituted pyridines form the basis for drugs with diverse therapeutic uses, including:

Anticancer: Compounds like Abiraterone and the anaplastic lymphoma kinase (ALK) inhibitor Lorlatinib feature a pyridine core. nih.gov Research has shown that 2,6-diaryl-substituted pyridines can exhibit cytotoxic effects against human cancer cell lines. rsc.org

Antimicrobial: The pyridine nucleus is found in agents effective against bacteria and fungi. mdpi.comresearchgate.net For instance, certain thienopyridine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. rsc.org

Anti-inflammatory: Pyridine scaffolds are known to be part of molecules with anti-inflammatory properties. mdpi.com The addition of methoxy groups to a phenyl ring attached to a pyridine scaffold has been shown to enhance anti-inflammatory activity in some series. mdpi.com

Antiviral: Nevirapine, a non-nucleoside reverse transcriptase inhibitor for treating HIV-1, contains two pyridine rings. pharmablock.com

Cardiovascular: A number of drugs for cardiovascular conditions, such as the vasodilator Milrinone and anti-diabetic agents like Pioglitazone, are built upon a pyridine framework. mdpi.com Research into novel substituted pyridines has identified compounds with vasorelaxant properties. rsc.org

Central Nervous System (CNS): The pyridine structure is present in drugs targeting the CNS, such as those for treating schizophrenia or Alzheimer's disease. nih.govdovepress.com

The compound This compound belongs to the class of 2,6-disubstituted pyridines. While specific biological data for this exact molecule is not extensively published in major journals, related structures have been a subject of scientific inquiry. For example, various 2-methoxy-4-aryl-6-substituted pyridine derivatives have been synthesized and evaluated for activities such as vasodilation and potential anticancer effects. mdpi.comrsc.org The presence of a methoxy group at the 2-position and an aryl (p-tolyl) group at the 6-position fits a structural pattern that has proven fruitful in the discovery of biologically active compounds.

| Therapeutic Area | Examples of Pyridine-Based Drugs/Compounds | References |

| Anticancer | Abiraterone, Lorlatinib, Imatinib | nih.gov |

| Antiviral | Nevirapine, Favipiravir, Remdesivir | pharmablock.commdpi.com |

| Antimicrobial | Isoniazid, Sulfapyridine | nih.govmdpi.com |

| Anti-inflammatory | Etoricoxib | mdpi.com |

| Cardiovascular | Nifedipine, Amlodipine, Rosiglitazone, Pioglitazone | mdpi.com |

| CNS Disorders | Nikethamide, Pyridostigmine, Tacrine | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(14-12)15-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRAXSEDWSMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716556 | |

| Record name | 2-Methoxy-6-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039775-38-6 | |

| Record name | 2-Methoxy-6-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Computational Characterization of 2 Methoxy 6 P Tolyl Pyridine and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the structure of molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provide detailed information about the connectivity of atoms, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular structure.

For pyridine (B92270) derivatives, the chemical shifts of the protons and carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. In analogues such as 2-phenylpyridine, the proton on the pyridine ring adjacent to the nitrogen (H-6) typically appears at a downfield chemical shift, around 8.7 ppm, due to the deshielding effect of the nitrogen atom. rsc.org The remaining pyridine and phenyl protons appear as multiplets in the aromatic region (7.2-8.1 ppm). rsc.org

In ¹³C NMR, the carbon atoms of the pyridine ring also show characteristic shifts. For instance, in 2-phenylpyridine, the pyridine carbons appear at approximately 157.4 (C2), 149.6 (C6), 136.7 (C4), 122.1 (C5), and 120.6 (C3) ppm. rsc.org The introduction of a methoxy (B1213986) group at the C2 position, as in 2-methoxypyridine, significantly shields this carbon, shifting its resonance upfield, while also influencing the shifts of adjacent carbons. Similarly, the p-tolyl group introduces characteristic signals for the tolyl ring carbons and the methyl group, which typically appears around 21 ppm. rsc.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Arylpyridine Analogues

| Compound | C2 | C3 | C4 | C5 | C6 | Other Signals | Source |

|---|---|---|---|---|---|---|---|

| 2-Phenylpyridine | 157.4 | 120.6 | 136.7 | 122.1 | 149.6 | Phenyl: 126.9, 128.7, 128.9, 139.4 | rsc.org |

| 2-(p-Trifluoromethylphenyl)pyridine | 155.8 | 120.8 | 137.0 | 122.9 | 149.9 | CF₃: 124.2 (q), Tolyl: 125.6 (q), 127.1, 130.7 (q) | rsc.org |

| N-phenyl-1-(p-tolyl)methanimine | - | - | - | - | - | C=N: 160.5, Tolyl CH₃: 21.2, Aromatic C's: 120.9-151.6 | rsc.org |

Note: Data presented is for analogous structures to infer the spectral properties of 2-Methoxy-6-(p-tolyl)pyridine.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic bands corresponding to its constituent parts.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl groups of the methoxy and tolyl substituents, expected in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: Vibrations from the pyridine and phenyl rings are expected in the 1400-1650 cm⁻¹ region. Heteroaromatic C-C stretching vibrations are often found near 1650-1400 cm⁻¹. researchgate.net

C-O-C Stretching: The ether linkage of the methoxy group gives rise to strong, characteristic bands, typically in the 1000-1300 cm⁻¹ region. For 2-methoxypyridine, a gas-phase spectrum is available from NIST. nist.gov

Ring Bending Modes: In-plane and out-of-plane bending modes for the substituted pyridine ring occur at lower wavenumbers. For 2-methoxy-6-methylpyridine (B1310761), a ring in-plane bending mode was observed at 888 cm⁻¹. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of specific bands. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound and Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | researchgate.net |

| Pyridine & Phenyl Rings | C=C / C=N Stretching | 1400 - 1650 | researchgate.net |

| Methoxy Group | C-O-C Stretching | 1000 - 1300 | nist.gov |

| Pyridine Ring | In-plane Bending | ~888 | researchgate.net |

Note: Wavenumbers are approximate and based on data from analogous compounds.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the elemental formula of a molecule with high accuracy.

The molecular formula of this compound is C₁₃H₁₃NO. Its calculated monoisotopic mass is 199.099714 Da. An ESI-HRMS experiment would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 200.1070.

While direct mass spectrometry data for this compound was not found in the search results, data for related compounds is available. For example, the molecular weight of the analogue 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is listed as 238.28 g/mol , with a monoisotopic mass of 238.110613074 Da. nih.gov Mass spectrometry is a standard characterization technique for newly synthesized pyridine derivatives, confirming their identity. mdpi.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic systems, such as the pyridine and phenyl rings in this compound, exhibit characteristic absorptions due to π-π* electronic transitions.

The absorption maxima (λmax) and molar absorptivity are sensitive to the molecular structure and the solvent used. For pyridine itself, electronic transitions are well-documented. nist.gov In substituted pyridines, the position and intensity of these absorption bands can shift. For instance, a study of a nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, showed good absorption and fluorescence properties. nih.gov This study also noted a positive solvatochromic effect, where the absorption maximum shifts with changes in solvent polarity, which is indicative of an intramolecular charge transfer (ICT) character in the electronic transition. nih.gov Probing pyridine with UV-Vis spectroscopy can also be used to study its interaction with acid sites on solid catalysts. uu.nl

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound is not available in the provided results, studies on closely related analogues offer significant insight. For example, the crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile was determined to be in the orthorhombic crystal system with the space group P21212. nih.gov Its structure consists of a central pyridine ring flanked by two phenyl rings. The dihedral angle between the pyridine ring and one of the phenyl rings was found to be 10.85°, indicating a nearly coplanar arrangement. nih.gov

Another study on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol also revealed an essentially planar structure, with small dihedral angles between the constituent rings. redalyc.org Intermolecular forces such as hydrogen bonds and π–π stacking interactions were identified as key factors in the crystal packing. nih.govredalyc.org These findings suggest that this compound is also likely to adopt a relatively planar conformation, with intermolecular π–π stacking between its aromatic rings being a significant feature of its solid-state structure.

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic techniques. These theoretical calculations can predict molecular structures, energies, and various spectroscopic properties.

For pyridine analogues, DFT calculations have been successfully used to:

Optimize Molecular Geometry: Theoretical models can predict the most stable three-dimensional structure of a molecule, including bond lengths and angles. Studies on nicotinonitrile derivatives have shown that DFT calculations can reveal non-planar structures. nih.govnih.gov

Predict Vibrational Spectra: Calculating theoretical IR and Raman spectra helps in the assignment of experimental vibrational bands. For 2-methoxy-6-methylpyridine and other analogues, DFT calculations at the B3LYP level of theory have shown good agreement with experimental data. researchgate.netnih.gov

Analyze Electronic Properties: DFT is used to calculate frontier molecular orbitals (HOMO and LUMO), the energy gap of which is crucial for understanding the molecule's chemical reactivity and electronic transitions observed in UV-Vis spectra. nih.govresearchgate.net Molecular electrostatic potential (MEP) maps can also be generated to identify reactive sites. researchgate.net

Simulate NMR Spectra: While not explicitly detailed in the provided results for this specific compound, quantum chemical calculations are widely used to predict ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of complex spectra. mdpi.com

In essence, the synergy between experimental spectroscopy and computational chemistry provides a robust framework for the comprehensive characterization of molecules like this compound, confirming its structure and offering deeper insights into its intrinsic properties. nih.govnih.gov

Reactivity and Derivatization of 2 Methoxy 6 P Tolyl Pyridine

Chemical Transformations of the Pyridine (B92270) Ring

The pyridine ring in 2-Methoxy-6-(p-tolyl)pyridine is the central hub of its reactivity. The nitrogen heteroatom renders the ring electron-deficient compared to benzene (B151609), influencing its susceptibility to various transformations. However, the presence of the electron-donating methoxy (B1213986) group at the 2-position and the p-tolyl group at the 6-position modifies this intrinsic reactivity, creating a unique chemical profile.

Oxidation Reactions

The most accessible site for oxidation in the this compound molecule is the pyridine nitrogen atom. Pyridines are readily oxidized to their corresponding N-oxides by various oxidizing agents. nih.gov Common reagents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.org More modern and catalytic methods, for instance, using methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide, are also highly effective for the N-oxidation of substituted pyridines. arkat-usa.org

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. For example, pyridine N-oxides can facilitate electrophilic substitution at the 4-position. nih.gov

| Oxidizing System | Typical Substrate | Product Type | Reference |

| H₂O₂ / Acetic Acid | Pyridines | Pyridine N-Oxide | arkat-usa.org |

| H₂O₂ / MTO (cat.) | Substituted Pyridines | Pyridine N-Oxide | arkat-usa.org |

| Sodium Percarbonate / Re-catalyst | Tertiary Nitrogen Compounds | N-Oxide | organic-chemistry.org |

Reduction Reactions

The aromatic pyridine ring of this compound can be fully reduced to a piperidine ring through catalytic hydrogenation. This transformation is a standard method for synthesizing saturated heterocyclic systems from their aromatic precursors. liverpool.ac.uk The reaction typically requires a heterogeneous catalyst and a source of hydrogen.

Effective catalysts for the hydrogenation of substituted pyridines include platinum(IV) oxide (PtO₂) and rhodium-based catalysts like rhodium(III) oxide (Rh₂O₃), often under mild to moderate hydrogen pressure. liverpool.ac.ukresearchgate.net The choice of catalyst and reaction conditions can be crucial, as functional groups on the pyridine ring can influence the reaction's efficiency and selectivity. For instance, the hydrogenation of various functionalized pyridines has been successfully achieved using Rh₂O₃ under 5 bar of H₂ at 40 °C. liverpool.ac.ukresearchgate.net Given this precedent, it is expected that this compound would undergo reduction to form 2-methoxy-6-(p-tolyl)piperidine under similar conditions.

| Catalyst | Hydrogen Pressure | Temperature | Substrate Type | Product Type | Reference |

| PtO₂ | 50 - 70 bar | Ambient | Substituted Pyridines | Piperidines | researchgate.net |

| Rh₂O₃ | 5 bar | 40 °C | Functionalized Pyridines | Piperidines | liverpool.ac.ukresearchgate.net |

Substitution Reactions (e.g., halogenation, alkylation)

The pyridine ring is subject to substitution reactions, though its reactivity differs from that of benzene. The electron-deficient nature of the ring makes it generally resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic aromatic substitution (SNAr). The substituents on this compound play a critical role in directing these reactions.

Electrophilic Substitution: The powerful electron-donating effect of the methoxy group at the C-2 position activates the pyridine ring towards electrophiles, counteracting the deactivating effect of the ring nitrogen. This activation is directed primarily to the positions ortho and para to the methoxy group. In the case of 2-methoxypyridine, electrophilic attack is directed to the 3- and 5-positions. For this compound, the C-3 and C-5 positions are available. Direct bromination of 2-methoxypyridine, for example, yields 3-bromo-2-methoxypyridine as the major product. brainly.com Similarly, sulfonation is predicted to occur at the C-4 (para) position if available, but in this case, would likely favor the C-3 or C-5 positions. brainly.com

Nucleophilic Substitution: SNAr reactions on the pyridine ring preferentially occur at the C-2 and C-4 positions, as the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. stackexchange.com While this compound does not possess a typical leaving group like a halogen, the methoxy group itself can be displaced by strong nucleophiles under certain conditions. ntu.edu.sg

Halogenation: Halogenation can be achieved via electrophilic substitution as described above. For instance, bromination with Br₂ is expected to yield the 3-bromo derivative. brainly.com Alternative strategies for more specific halogenation exist. A recently developed method allows for the meta-halogenation of 2-aryl pyridines, which could potentially introduce a halogen at the C-5 position. orgsyn.org Another approach uses designed phosphine reagents to install a halide at the C-4 position via a pyridinium salt intermediate. nih.gov

Reactions at the Methoxy Group

The methoxy group (-OCH₃) is a key functional handle that can undergo O-demethylation to reveal a hydroxyl group, converting the molecule into the corresponding 2-pyridone tautomer. The cleavage of aryl methyl ethers is a common transformation in organic synthesis. chem-station.com

Several reagents are effective for this purpose. Boron tribromide (BBr₃) is a powerful Lewis acid that readily cleaves methoxy groups, typically at low temperatures. chem-station.com Other Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids such as hydrobromic acid (HBr) at high temperatures can also be employed. chem-station.com More recently, chemoselective methods have been developed. For example, L-selectride has been shown to selectively demethylate methoxypyridines in the presence of other aryl methyl ethers like anisoles, highlighting a difference in reactivity that can be exploited for selective synthesis. thieme-connect.com

| Reagent | Conditions | Generality | Reference |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) | General, highly effective | chem-station.com |

| Hydrobromic Acid (HBr, 47%) | High temperature (e.g., 130 °C) | General, harsh conditions | chem-station.com |

| L-Selectride | Refluxing THF | Chemoselective for methoxypyridines | thieme-connect.com |

Reactions at the p-Tolyl Group

The p-tolyl substituent offers two main sites for reactivity: the aromatic ring and the benzylic methyl group.

The methyl group is susceptible to oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or to an aldehyde under more controlled conditions. Free-radical bromination using N-bromosuccinimide (NBS) would be expected to introduce a bromine atom at the benzylic position, yielding 2-methoxy-6-(4-(bromomethyl)phenyl)pyridine, a versatile intermediate for further functionalization.

The aryl ring of the p-tolyl group can also participate in reactions. Transition metal-catalyzed C-H activation is a powerful tool for derivatizing aryl groups. Studies on 2-(p-tolyl)pyridine have shown that rhodium catalysts can mediate C-H activation and subsequent cross-coupling reactions with organometallic reagents, with the reaction directed by coordination to the pyridine nitrogen. researchgate.net This suggests that this compound could undergo similar C-H functionalization at the ortho-position of the tolyl ring.

Formation of Coordination Complexes and Ligand Properties

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of transition metals through the lone pair of electrons on the nitrogen atom. isca.me this compound is expected to act as a monodentate L-type ligand, coordinating to a metal center via its pyridine nitrogen.

The electronic and steric properties of the substituents at the 2- and 6-positions significantly influence its properties as a ligand.

Electronic Effect: The methoxy group is electron-donating, which increases the electron density on the pyridine ring and enhances the Lewis basicity of the nitrogen atom, potentially leading to stronger metal-ligand bonds compared to unsubstituted pyridine.

Steric Effect: The p-tolyl group at the C-6 position provides significant steric bulk around the nitrogen donor atom. This steric hindrance can influence the coordination geometry of the resulting metal complexes, favoring less crowded arrangements and potentially affecting the stability and reactivity of the complex.

Complexes of structurally related ligands are well-documented. For instance, 2-(p-tolyl)pyridine itself has been used as a ligand in rhodium catalysis. researchgate.net The broader class of 2-arylpyridines and more complex oligopyridines like terpyridines form stable complexes with numerous metals, including copper, zinc, ruthenium, and rhenium, with applications in catalysis, materials science, and medicine. isca.menih.govacs.org It is therefore highly probable that this compound can form stable coordination complexes with various transition metal salts (e.g., chlorides, acetates, nitrates) in a similar fashion.

Chelation Behavior with Metal Ions (e.g., Mn²⁺, Pd²⁺, Au³⁺)

The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group in this compound can act as donor atoms, enabling the molecule to function as a chelating ligand for various metal ions. The chelation behavior is dependent on the nature of the metal ion, its oxidation state, and the reaction conditions.

While specific studies on the chelation of this compound with Manganese(II) (Mn²⁺), Palladium(II) (Pd²⁺), and Gold(III) (Au³⁺) are not extensively documented in publicly available literature, the coordination chemistry of similar pyridine-based ligands provides insights into its potential behavior. Pyridine and its derivatives are well-known to form stable complexes with a wide range of transition metals.

The interaction with Palladium(II) is of particular interest due to the extensive use of palladium complexes in cross-coupling reactions. The nitrogen atom of the pyridine ring is expected to be the primary coordination site. The steric bulk of the p-tolyl group and the electronic influence of the methoxy group can modulate the stability and catalytic activity of the resulting palladium complex.

For Manganese(II) , a hard Lewis acid, coordination would likely involve both the nitrogen and oxygen donor atoms, leading to the formation of a chelate ring. The geometry and stability of such a complex would be influenced by the bite angle of the ligand and the coordination preferences of the Mn²⁺ ion.

The coordination with Gold(III) , a soft Lewis acid, would primarily involve the soft nitrogen donor of the pyridine ring. The resulting complexes could exhibit interesting photophysical or catalytic properties, an area that remains to be explored for this specific ligand.

Further experimental studies, including spectroscopic and crystallographic analyses, are necessary to fully elucidate the coordination modes and stability of this compound complexes with these and other metal ions.

Synthesis of Metallo-Supramolecular Systems

Metallo-supramolecular chemistry involves the self-assembly of metal ions and organic ligands to form large, well-defined architectures. The directionality of the metal-ligand coordination bond makes this a powerful strategy for the bottom-up construction of complex molecular systems.

While there is a substantial body of research on the use of various pyridine derivatives, particularly terpyridines, in the formation of metallo-supramolecular polymers and discrete assemblies, specific examples utilizing this compound are not prominently reported. The principles of metallo-supramolecular assembly, however, suggest that this ligand could be a valuable building block.

The incorporation of metal centers into polymer backbones can lead to materials with interesting photophysical, electronic, and magnetic properties. The self-assembly process is driven by the coordination of ditopic or polytopic ligands with metal ions, forming extended chains or networks. This compound, if functionalized to be ditopic, could potentially form linear or more complex metallo-supramolecular polymers. The nature of the metal ion and the geometry of the ligand would dictate the final structure and properties of the resulting material.

The field of metallo-supramolecular chemistry is vast, with applications ranging from materials science to nanotechnology. The exploration of new ligands, such as this compound, is crucial for the development of novel functional materials.

Application as Ligands in Catalysis

Pyridine-containing ligands are ubiquitous in transition metal catalysis due to their ability to tune the electronic and steric environment of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst.

Although specific catalytic applications of this compound are not well-documented, the structural motifs present in the molecule suggest its potential utility in various catalytic transformations. The use of pyridine-based ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is a prominent area of research. The electronic properties of the pyridine ring, modified by the electron-donating methoxy group and the p-tolyl substituent, could have a significant impact on the catalytic cycle.

The steric hindrance provided by the substituents on the pyridine ring can also play a crucial role in determining the selectivity of a catalytic reaction. For instance, in asymmetric catalysis, chiral pyridine-containing ligands are widely used to induce enantioselectivity. While this compound itself is achiral, it could serve as a scaffold for the synthesis of chiral ligands.

Further research is required to explore the potential of this compound and its metal complexes as catalysts for a range of organic transformations. This would involve the synthesis and characterization of the metal complexes and their evaluation in various catalytic reactions.

Applications and Advanced Research Directions

Medicinal Chemistry and Biological Activity of 2-Methoxy-6-(p-tolyl)pyridine Derivatives

The scaffold of this compound has served as a foundational structure for the development of a diverse array of derivatives exhibiting a wide spectrum of biological activities. Researchers in medicinal chemistry have synthesized and evaluated numerous analogues, demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. These activities are often attributed to the specific structural features of the pyridine (B92270) core and the nature of the substituents at various positions.

Anticancer Activity

Derivatives of the this compound structure have emerged as a promising class of compounds in the field of oncology research. Their anticancer properties are manifested through various mechanisms, including the disruption of tumor neovascularization, direct cytotoxic effects on cancer cells, and interference with the cellular machinery essential for mitosis.

The formation of new blood vessels, a process known as angiogenesis, is a critical step in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process, making it a prime target for anticancer therapies. nih.gov Inhibition of VEGFR-2 can effectively stifle a tumor's ability to grow and spread by cutting off its blood supply. nih.gov

A number of pyridine derivatives have been designed and synthesized as potent inhibitors of VEGFR-2. For instance, novel 3-cyano-6-naphthylpyridine scaffold-based derivatives have demonstrated selective and potent inhibition of VEGFR-2 with IC₅₀ values at the sub-nanomolar level. nih.gov One of the most active compounds from this series, which incorporates a pyridine ring, effectively inhibited VEGFR-2 at an IC₅₀ value of 0.12 µM, a potency comparable to the established drug sorafenib. researchgate.net The design of these molecules often involves creating a structure where the pyridine ring can occupy the ATP-binding region of the kinase, forming crucial hydrogen bonds with amino acid residues like Cys919 in the hinge region. researchgate.net The hydrophobic parts of the molecule are designed to fit into adjacent hydrophobic pockets, thereby increasing the binding affinity and inhibitory action against the VEGFR-2 receptor. researchgate.net

Derivatives based on the this compound framework have shown significant cytotoxic activity against a variety of human cancer cell lines. This cytotoxicity is a direct measure of a compound's ability to kill cancer cells.

Studies have demonstrated the potent in vitro activity of these compounds against liver cancer (HepG2), prostate cancer (DU145), and breast cancer (MDA-MB-231) cell lines. For example, newly synthesized pyridine derivatives have been tested against PC3 and DU145 prostate cancer cell lines, as well as MCF-7 and MDA-MB-435 breast cancer cell lines, showing potent cytotoxic activity with IC₅₀ values in the nanomolar range. nih.gov

The following table summarizes the cytotoxic activity of selected pyridine derivatives against various cancer cell lines:

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative (9a) | HeLa | 2.59 | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative (14g) | MCF-7 | 4.66 | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative (14g) | HCT-116 | 1.98 | nih.gov |

| Synthetic oleanolic acid derivative (HIMOXOL) | MDA-MB-231 | 7.33 ± 0.79 | nih.gov |

| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | 0.81 ± 0.04 µg/mL | nih.gov |

| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | 1.82 ± 0.05 µg/mL | nih.gov |

The structural features of these derivatives play a crucial role in their cytotoxic potency. For instance, the presence of certain substituents on the pyridine ring can significantly enhance their activity against specific cancer cell lines.

Microtubules, dynamic polymers of tubulin, are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. nih.gov Compounds that interfere with tubulin polymerization can disrupt mitosis, leading to cell cycle arrest and apoptosis, making them effective anticancer agents. nih.govmdpi.com

Several pyridine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds often work by binding to the colchicine site on tubulin, preventing its assembly into microtubules. nih.gov For example, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as novel tubulin polymerization inhibitors. One compound from this series, 9p , demonstrated potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines. nih.gov Mechanistic studies confirmed that 9p effectively inhibited tubulin polymerization, disrupted the microtubule network in HeLa cells, and caused cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. nih.gov

Another series of inhibitors based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine skeleton also showed strong inhibition of tumor cell growth and tubulin polymerization by binding to the colchicine site. nih.gov The most promising compound in this series inhibited cancer cell growth with IC₅₀ values ranging from 25 to 90 nM. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activity. The pyridine nucleus is a common feature in many compounds with therapeutic properties, including antimicrobial and antiviral effects. nih.gov

Researchers have synthesized various pyridine derivatives and tested their efficacy against a range of microbial pathogens. For instance, a series of 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles and their 2-methoxy analogues have been synthesized and assayed for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. worldnewsnaturalsciences.com

The following table provides examples of the antimicrobial activity of certain pyridine derivatives:

| Compound Type | Microorganism | Activity | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active, comparable to standard drugs | nih.gov |

| Substituted Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, C. glabrata | High activity (MIC = 6.25–12.5 μg/mL) | nih.gov |

| 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles | Various bacteria and fungi | Antimicrobial activity observed | worldnewsnaturalsciences.com |

The antimicrobial mechanism of these compounds can vary, but they often involve the disruption of essential cellular processes in the microorganisms. The structural diversity of these pyridine derivatives allows for the fine-tuning of their antimicrobial spectrum and potency.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The development of new anti-inflammatory agents is an ongoing area of research. Several pyridine derivatives have been investigated for their potential to modulate inflammatory pathways.

A series of novel Imidazo[1,2-a]pyridine derivatives were synthesized and screened for their in-vitro anti-inflammatory activity. ijpsr.com Among the synthesized compounds, some showed high anti-inflammatory activity when compared to the standard drug Aspirin, with a majority of the tested compounds demonstrating good to moderate activity. ijpsr.com Similarly, the synthesis of 2-(1H-Indol-3-yl)-6-methoxy-4-aryl-pyridine-3,5-dicarbonitrile has been achieved, and these compounds also exhibited good anti-inflammatory activity. ias.ac.in

Applications in Materials Science

The photophysical and coordination properties of pyridine-based molecules make them attractive candidates for applications in materials science, particularly in the development of luminescent materials and supramolecular assemblies.

Pyridine derivatives are known to form the core of various luminescent materials with potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) rsc.orgmdpi.comrsc.org. The luminescence properties of these compounds are often governed by intramolecular charge transfer (ICT) processes, which can be tuned by the appropriate selection of electron-donating and electron-withdrawing substituents on the pyridine ring.

The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor or a coordination site for metal ions, making it a valuable building block in supramolecular chemistry.

Substituted pyridines are widely used as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs) rsc.orgrsc.orgnih.gov. The directional nature of the coordination bond to the pyridine nitrogen allows for the predictable assembly of extended structures. The p-tolyl substituent in this compound can also participate in π-π stacking interactions, further directing the self-assembly process and influencing the dimensionality and topology of the resulting coordination network. The methoxy (B1213986) group can also play a role in modulating the electronic properties of the ligand and influencing the coordination geometry. 2,4,6-Tri-p-tolylpyridine, for example, has been shown to form one-dimensional chains in the solid state through intermolecular π–π interactions nih.gov.

The selective complexation of host molecules with specific guest molecules is a cornerstone of supramolecular chemistry and has practical applications in separation science. While there are no specific reports on the use of this compound for this purpose, the principles of host-guest chemistry suggest its potential. The separation of mixtures of substituted pyridines can be achieved using host molecules that exhibit selective binding to one component of the mixture rsc.org. The specific size, shape, and electronic properties of this compound could potentially be exploited in the design of host-guest systems for the selective recognition and separation of other pyridyl compounds nih.gov.

Supramolecular Chemistry and Host-Guest Systems

Catalysis

Currently, there is a notable lack of specific research literature detailing the direct application of "this compound" as a ligand in transition metal catalysis and its subsequent use in organic transformations. While the broader class of substituted pyridine compounds is widely recognized for its importance in catalysis, specific data on this particular compound remains elusive in publicly accessible scientific databases and research articles.

Ligand Design for Transition Metal Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling control over the activity, selectivity, and stability of transition metal catalysts. Pyridine-based ligands are of particular interest due to their strong coordination to metal centers, electronic tunability, and steric versatility. The general structure of 2-alkoxy-6-arylpyridines suggests potential as effective ligands for several reasons:

Bidentate Coordination: The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can potentially act as a bidentate chelating system, forming a stable five-membered ring with a metal center. This chelation effect can enhance the stability of the catalytic complex.

Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density on the pyridine nitrogen and, consequently, on the metal center. This can influence the oxidative addition and reductive elimination steps in a catalytic cycle. The p-tolyl group, with its electron-donating methyl substituent, further contributes to the electronic properties of the ligand.

Steric Influence: The p-tolyl group provides steric bulk, which can be advantageous in controlling the coordination sphere of the metal catalyst. This steric hindrance can influence the regioselectivity and stereoselectivity of catalytic reactions by directing the approach of substrates.

While these characteristics suggest that this compound could be a promising ligand scaffold, dedicated studies on its synthesis and coordination to various transition metals, as well as the characterization of the resulting complexes, are not currently available in the reviewed literature. Research on structurally related 2-alkoxy-6-arylpyridine ligands has demonstrated their utility in various catalytic systems, particularly with palladium. For instance, palladium complexes of similar pyridyl-imine ligands have been employed as catalysts in the methoxycarbonylation of olefins bohrium.comresearchgate.net.

Applications in Organic Transformations

Given the absence of direct research on the catalytic applications of this compound, this section remains speculative and is based on the known reactivity of analogous pyridine-based catalytic systems. The structural features of this compound suggest potential utility in several key organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Palladium catalysts are fundamental tools in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds tcichemicals.com. The efficacy of these catalysts is often dictated by the nature of the supporting ligands. Electron-rich and sterically defined ligands, characteristics potentially possessed by this compound, are known to promote challenging cross-coupling reactions.

Potential Applications in Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. Ligands that can stabilize the palladium(0) active species and facilitate the oxidative addition and transmetalation steps are crucial. Research on other substituted pyridylboronic acids has shown their viability in Suzuki couplings acs.org.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. The ligand's electronic and steric properties can influence the regioselectivity and efficiency of this transformation.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. The design of effective ligands is critical for achieving high yields and broad substrate scope, especially with less reactive aryl chlorides.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The ligand can play a role in preventing the homocoupling of the alkyne and promoting the desired cross-coupling pathway.

While the potential for this compound in these and other organic transformations is considerable, it is important to reiterate that experimental validation is currently lacking in the scientific literature. Future research would be necessary to synthesize and evaluate the performance of transition metal complexes derived from this ligand in various catalytic reactions.

Future Perspectives and Challenges in 2 Methoxy 6 P Tolyl Pyridine Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the advancement of 2-Methoxy-6-(p-tolyl)pyridine for broader applications is the development of efficient and environmentally sustainable synthetic methodologies. Traditional pyridine (B92270) syntheses, such as the Hantzsch and Chichibabin methods, often require harsh conditions, hazardous reagents, and can result in low yields. ijarsct.co.in

Future research will focus on "green chemistry" approaches to overcome these limitations. nih.gov Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve yields, offering a more efficient route for producing pyridine derivatives. nih.govacs.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, thus saving time, resources, and reducing waste. nih.govresearchgate.net The development of an MCR for this compound would be a significant step forward.

Novel Catalytic Systems: The exploration of eco-friendly and reusable catalysts is crucial for sustainable synthesis. nih.gov This includes biocatalysis, which utilizes whole cells or isolated enzymes to perform chemical transformations under mild conditions, offering a highly selective and green alternative to traditional organic synthesis. rsc.org

Solvent-Free or Green Solvents: Shifting away from volatile organic solvents to greener alternatives like ionic liquids or even solvent-free conditions (mechanochemistry) can minimize environmental impact. ijarsct.co.inacs.org

A notable modern approach for creating unsymmetrically 2,6-disubstituted pyridines involves the sequential addition of different Grignard reagents to pyridine N-oxides. acs.org This method offers high regioselectivity and could be adapted for the specific synthesis of this compound, providing a reliable pathway to the target molecule and its derivatives. acs.org

Exploration of Novel Biological Targets and Therapeutic Areas

The pyridine nucleus is a privileged scaffold in drug discovery, present in compounds targeting a vast array of diseases including cancer, inflammation, infectious diseases, and neurological disorders. rsc.orgresearchgate.net While the specific biological activities of this compound are not yet widely characterized, its structural motifs suggest potential in several therapeutic areas.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Potential areas of exploration include:

Anticancer Agents: Pyridine derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases like Mer kinase and p110a, or by disrupting tubulin polymerization. rsc.orgrsc.orgnih.govnih.gov The methoxy (B1213986) and tolyl groups on the pyridine ring could be optimized to enhance binding to specific enzyme active sites.

Enzyme Inhibition: Substituted pyridines have been identified as inhibitors of various enzymes. For example, they have been investigated as inhibitors of β-amyloid aggregation for Alzheimer's disease nih.gov, phosphodiesterase 5 (PDE5) for erectile dysfunction nih.gov, and topoisomerase for cancer therapy. bohrium.com

Antimicrobial and Antiviral Agents: The pyridine scaffold is a key component in many antibacterial and antiviral drugs. researchgate.netnih.gov Given the rise of multidrug-resistant pathogens, screening new pyridine derivatives like this compound for antimicrobial activity is a critical area of research. nih.gov Recently, certain pyridine-based compounds have been investigated as broad-spectrum antiviral agents through the inhibition of dihydroorotate dehydrogenase (DHODH). mdpi.com

Cardiovascular Drugs: Pyridine derivatives have been explored for cardiovascular applications, including as anticoagulants that target thrombin. nih.gov

The challenge lies in systematically screening the compound against diverse biological targets to uncover novel mechanisms of action and therapeutic applications.

Advanced Computational Modeling for Structure-Property Prediction

Advanced computational modeling is an indispensable tool for accelerating drug discovery by predicting the properties of new molecules before their synthesis. For this compound, computational chemistry can guide the design of derivatives with improved efficacy and safety profiles.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Docking studies can help identify key interactions, like hydrogen bonds and hydrophobic interactions, between this compound derivatives and their potential targets, guiding structural modifications to enhance binding affinity. nih.govufl.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comchemrevlett.com By developing a QSAR model for a library of this compound analogs, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, geometry, and reactivity of molecules. researchgate.net This information is valuable for predicting a compound's stability, metabolic fate, and interaction mechanisms at a quantum level.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. chemrevlett.comnih.gov Early-stage in silico ADMET profiling can help identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles, saving significant time and resources.

The main challenge is the accuracy of these predictive models, which depends heavily on the quality of the input data and the algorithms used. chemrevlett.com Integrating experimental data with computational predictions is crucial for building reliable models.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery workflows integrating combinatorial chemistry and high-throughput screening (HTS) are essential.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. acs.orgnih.gov By systematically varying the substituents on the pyridine ring of this compound, a diverse library of analogs can be generated. This allows for a broad exploration of the structure-activity relationship (SAR).

High-Throughput Screening (HTS): HTS utilizes automation to rapidly test thousands to millions of compounds for a specific biological activity. nih.gov A library of this compound derivatives can be screened against various biological targets to quickly identify "hits"—compounds that show a desired effect. enamine.net Modern label-free HTS techniques, such as those using mass spectrometry, offer increased speed and accuracy while reducing the incidence of false positives. nih.govacs.org

The integration of these technologies creates a powerful discovery engine. A "smart screening" approach can be employed where initial HTS data from a small, diverse library informs the computational design and combinatorial synthesis of a more focused, second-generation library for further screening and optimization. enamine.net The challenge in this area is the logistical complexity and cost associated with creating and managing large compound libraries and running extensive HTS campaigns. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly used to prepare 2-Methoxy-6-(p-tolyl)pyridine, and how do reaction parameters influence yield?

- Methodological Answer : A typical route involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors (e.g., 2-chloro-6-methoxypyridine) and p-tolylboronic acids. Critical parameters include catalyst selection (e.g., Pd-based catalysts), solvent polarity, and temperature control. For example, tert-butyldimethylsilyl-protected intermediates (as seen in ) may enhance solubility and regioselectivity during coupling. Optimization of base (e.g., Na₂CO₃) and ligand systems (e.g., triphenylphosphine) can improve yields .

Q. Which spectroscopic techniques are most reliable for confirming the regiochemistry of methoxy and p-tolyl substituents?

- Methodological Answer : High-resolution ¹H/¹³C NMR is critical for assigning substituent positions. For instance, methoxy protons typically show deshielding in aromatic regions, while NOESY can confirm spatial proximity of substituents. Mass spectrometry (EI or ESI) provides molecular weight validation, though NIST data gaps ( ) may require complementary methods like X-ray crystallography for unambiguous confirmation .

Q. What safety protocols are essential when handling methoxy-substituted pyridines in the lab?

- Methodological Answer : Use fume hoods for volatile intermediates, wear nitrile gloves, and avoid skin contact due to potential irritancy (as per Safety Data Sheets in ). Store under inert atmosphere (N₂/Ar) to prevent oxidation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for substituted pyridines be resolved during characterization?

- Methodological Answer : Conflicting data (e.g., unexpected NMR splitting) may arise from dynamic effects (e.g., rotamers) or impurities. Use VT-NMR (variable temperature) to probe conformational changes. Cross-validate with 2D-COSY or HSQC for connectivity. If NIST reference data is unavailable ( ), synthesize analogous compounds (e.g., 6-Methoxy-2,2'-bipyridine in ) for comparative analysis .

Q. What catalytic systems improve regioselectivity in functionalizing this compound for further derivatization?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu bimetallic systems) can direct C-H activation at specific positions. For example, PtO₂-mediated hydrogenation ( ) selectively reduces double bonds without affecting methoxy groups. Computational modeling (DFT) predicts reactive sites by analyzing electron density distributions .

Q. How do solvent polarity and substituent effects influence the stability of this compound in photochemical reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in photoexcited states. Methoxy groups act as electron donors, altering π-π* transitions. Monitor degradation via HPLC-PDA and correlate with Hammett parameters. For unstable intermediates, use low-temperature UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.